2-Thia-7-azaspiro[4.5]decane
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Overview
Description
2-Thia-7-azaspiro[45]decane is a heterocyclic compound characterized by a spirocyclic structure that incorporates both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thia-7-azaspiro[4.5]decane typically involves the reaction of dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Thia-7-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atom, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thia-7-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including anticancer properties.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Thia-7-azaspiro[4.5]decane involves its interaction with various molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing biochemical pathways. Additionally, the spirocyclic structure may interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
1-Thia-4-azaspiro[4.5]decane: Shares a similar spirocyclic structure but differs in the position of the sulfur and nitrogen atoms.
1-Oxa-7-thia-4-azaspiro[4.5]decane: Incorporates an oxygen atom in the spirocyclic ring.
8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen atom and lacks the sulfur atom present in 2-Thia-7-azaspiro[4.5]decane.
Uniqueness: this compound is unique due to the specific positioning of the sulfur and nitrogen atoms within the spirocyclic structure. This configuration imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H15NS |
---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
2-thia-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C8H15NS/c1-2-8(6-9-4-1)3-5-10-7-8/h9H,1-7H2 |
InChI Key |
FBSCSPRKSOFKPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCSC2)CNC1 |
Origin of Product |
United States |
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